Ricinine-d3
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Overview
Description
Ricinine-d3 is the deuterium-labeled version of Ricinine . Ricinine is a toxic alkaloid found in the castor plant . It exhibits hepatoprotection in CCl4-induced liver damage . The empirical formula of Ricinine-d3 is C8D3H5N2O2 .
Molecular Structure Analysis
The molecular weight of Ricinine-d3 is 167.18 . Its molecular structure is represented by the SMILES string: C(#N)C1=C(OC)C=CN(C([2H])([2H])[2H])C1=O .Chemical Reactions Analysis
While specific chemical reactions involving Ricinine-d3 are not available, Ricinine has been used as a surrogate marker for ricin exposure . Ricinine concentrations in serum and blood were found to decrease over time after injection .Physical And Chemical Properties Analysis
Ricinine-d3 has a molecular weight of 167.18 and its formula is C8H5D3N2O2 . It is suitable for mass spectrometry (MS) techniques .Scientific Research Applications
Alkaloid Synthesis
Ricinine is an alkaloid of Ricinus communis that displays numerous biological properties . It is used in the synthesis of new N-analogues of Ricinine . This is achieved by the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines . This application is significant in the field of chemistry, particularly in the synthesis of new compounds .
Insecticidal Properties
Ricinine exhibits insecticidal properties and is used against leaf-cutting ant (Atta sexdens rubropilosa) . This makes it a valuable resource in pest control and agriculture .
Medical Applications
In the field of medicine, Ricinine has several applications. It inhibits the cellular entry of calcium ions and displays cardiotonic properties . In addition to these, it also has analgesic and anti-leukemic properties . These properties make it a potential candidate for the development of new drugs and therapies .
Ricin Detection
Ricinine can serve as a strong indicator for the presence of ricin in a sample . A two-tiered approach has been developed to identify the presence of ricin by detecting ricinoleic acid and ricinine, which are co-extracted with the protein . This direct mass spectrometric-based technique takes as little as 2 minutes, and its sensitivity is in the parts-per-trillion range . This method is applicable to paper substrates from suspected contaminated envelopes and biofluids from at-risk patients . The fact that prior sample preparations are not needed in this procedure means that analysis can be performed in the field for emergency cases .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ricinine-d3 is a deuterium-labeled version of Ricinine . Ricinine is an alkaloid of Ricinus communis, also known as the castor oil plant It’s known that ricinine exhibits various biological properties .
Mode of Action
Ricinine and its analogues are obtained by the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines . This suggests that Ricinine-d3 might interact with its targets through similar chemical reactions.
properties
IUPAC Name |
4-methoxy-2-oxo-1-(trideuteriomethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETSAYFQSGAEQY-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC(=C(C1=O)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745992 |
Source
|
Record name | 4-Methoxy-1-(~2~H_3_)methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1313734-77-8 |
Source
|
Record name | 4-Methoxy-1-(~2~H_3_)methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is ricinine-d3 used instead of ricin itself in analytical methods for ricin exposure?
A1: Ricin, a highly toxic protein derived from the castor bean plant (Ricinus communis), presents analytical challenges due to its large size and glycosylated nature, making it difficult to detect directly in biological samples []. Ricinine, a smaller alkaloid also found in castor beans, serves as a more readily detectable surrogate marker for ricin exposure []. Using a deuterated form like ricinine-d3 provides an internal standard for mass spectrometry analysis, enhancing accuracy and reliability.
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